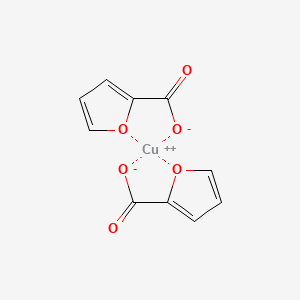
Copper;furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;furan-2-carboxylate is a coordination compound where copper ions are coordinated with furan-2-carboxylate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper;furan-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of copper salts with furan-2-carboxylic acid. For instance, copper(II) acetate can react with furan-2-carboxylic acid in a solvent like ethanol under reflux conditions to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale reactions similar to laboratory synthesis but optimized for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Copper;furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between different oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Complexation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or oxygen can be used.
Substitution: Ligands such as phosphines or amines can be introduced.
Complexation: Various organic ligands can be used to form new complexes.
Major Products:
Oxidation: Products may include oxidized forms of the copper complex.
Substitution: New copper complexes with different ligands.
Complexation: Multi-metallic complexes or organic-inorganic hybrid materials.
Aplicaciones Científicas De Investigación
Copper;furan-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving furan derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of copper;furan-2-carboxylate involves its ability to coordinate with various substrates, facilitating chemical transformations. The copper center can undergo redox cycling, which is crucial for catalytic processes. The furan-2-carboxylate ligand can stabilize the copper ion and participate in electron transfer processes, enhancing the compound’s reactivity .
Comparación Con Compuestos Similares
Copper(II) furan-2-carboxylate: Similar in structure but may have different coordination environments.
Copper(II) thiophene-2-carboxylate: Similar coordination chemistry but with a thiophene ring instead of a furan ring.
Copper(II) nicotinate: Involves coordination with nicotinic acid instead of furan-2-carboxylic acid.
Uniqueness: Copper;furan-2-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions and catalytic properties.
Propiedades
Fórmula molecular |
C10H6CuO6 |
|---|---|
Peso molecular |
285.70 g/mol |
Nombre IUPAC |
copper;furan-2-carboxylate |
InChI |
InChI=1S/2C5H4O3.Cu/c2*6-5(7)4-2-1-3-8-4;/h2*1-3H,(H,6,7);/q;;+2/p-2 |
Clave InChI |
OBSQZDSQVQLRQZ-UHFFFAOYSA-L |
SMILES canónico |
C1=COC(=C1)C(=O)[O-].C1=COC(=C1)C(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















